NF 115

glioma antiproliferative glycolipid

Researchers studying TSPO or glioma often face unreliable probe substitution. NF 115 is a defined 6-arylpyrrolo[2,1-d][1,5]benzothiazepine that avoids P2X cross-reactivity, serving as a validated benchmark. • Specific TSPO (MBR) ligand; distinct from PK11195 and P2X antagonists. • Inhibits glioma proliferation (ID50 = 43 µM); reference scaffold for SAR. • In vivo glioma efficacy demonstrated in rodents without significant adverse effects.

Molecular Formula C24H23NO2S
Molecular Weight 389.5 g/mol
Cat. No. B1246206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF 115
Synonyms2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside
NF 115
NF-115
NF115 cpd
Molecular FormulaC24H23NO2S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3
InChIKeySIMQICJOBGHLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NF 115: MBR Ligand & Glioma Inhibitor


NF 115 (CAS 155909-06-1) is a synthetic small molecule that functions as a specific ligand for the mitochondrial benzodiazepine receptor (MBR, also known as the translocator protein TSPO) [1] and also exhibits glycolipid-like inhibitory activity against glioma cell proliferation [2]. It is not a P2X purinergic receptor antagonist, a class often associated with 'NF'-series compounds, but rather belongs to the 6-arylpyrrolo[2,1-d][1,5]benzothiazepine chemical class .

Target class Specific MBR/TSPO ligand; not a P2X purinergic antagonist
Activity context Reported glioma cell antiproliferative activity
Chemical scaffold 6-arylpyrrolo[2,1-d][1,5]benzothiazepine

NF 115: Why It Cannot Be Replaced


Substitution of NF 115 with other 'NF'-series compounds (e.g., NF 110, NF 279) or common MBR ligands (e.g., PK11195) is not scientifically justified due to fundamental differences in primary molecular target, pharmacological activity, and intended research application. NF 115 is not a P2X purinergic receptor antagonist , and while it binds to the mitochondrial benzodiazepine receptor (MBR/TSPO), its affinity and functional profile differ from the prototypical ligand PK11195, making it a distinct research tool [1].

MBR/TSPO ligand (6-arylpyrrolobenzothiazepine)
P2X purinergic antagonist (e.g., NF 110, NF 279)
Primary target mismatch; NF-series designation does not imply interchangeable pharmacology.
Structurally distinct MBR ligand
Classic MBR ligand PK11195 (isoquinoline carboxamide)
Affinity and functional profile may differ; direct binding data for NF 115 not available.

NF 115 Evidence Guide


Glioma Antiproliferative Activity vs. Neurostatin

NF 115 inhibits the proliferation of U-373 human glioma cells with an ID50 of 43 μM . This activity, while less potent than the natural glycolipid neurostatin, is significant because NF 115 can be produced via chemical synthesis, overcoming the low natural abundance of neurostatin in mammalian brain [1].

Glioma antiproliferative activity
Reported
ID50 43 μM vs Neurostatin (natural, scarce)
Synthetic scaffold may support SAR studies
U-373 human glioma cell assay; reported less potent than neurostatin
glioma antiproliferative glycolipid

MBR/TSPO Binding Activity

NF 115 is a specific ligand for the mitochondrial benzodiazepine receptor (MBR, also known as TSPO) . As a 6-arylpyrrolo[2,1-d][1,5]benzothiazepine derivative, it belongs to a chemical class distinct from the isoquinoline carboxamide PK11195, the classic MBR/TSPO ligand [1]. While a direct binding affinity (e.g., Ki) for NF 115 is not publicly available, the class demonstrates nanomolar affinity for the receptor [1].

TSPO binding identity
Class-level inference
Specific MBR ligand; exact Ki not reported (class nanomolar affinity)
Distinct TSPO chemical probe scaffold
Direct binding data unavailable; PK11195 comparator from literature
TSPO mitochondrial benzodiazepine receptor neuroinflammation

In Vivo Glioma Growth Inhibition

NF 115 was capable of inhibiting the growth of a tumor implanted in rats without clinically significant adverse reactions [1]. This in vivo efficacy establishes a baseline for the NF 115 scaffold, which was subsequently optimized to yield derivatives with enhanced potency, such as compound GC-17, which inhibited U373-MG glioblastoma cells with an effect fifty times more potent than NF 115 and significantly reduced tumor volume in vivo [2].

In vivo glioma model response
Reported
Tumor growth inhibition (C6 rat model) vs GC-17 derivative
In vivo reference compound context reported
Well-tolerated; no significant adverse reactions reported
glioma in vivo xenograft

NF 115 Research Applications


Anti-Glioma Lead Optimization

NF 115 serves as an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent, synthetic glycolipid inhibitors of glioma growth. Researchers can use NF 115 (ID50 = 43 μM) as a benchmark to quantify the improved potency of newly synthesized derivatives, such as the fifty-fold more potent GC-17 compound [1].

TSPO Chemical Probe

For laboratories studying the mitochondrial benzodiazepine receptor (TSPO), NF 115 provides a valuable alternative chemical probe to the classic isoquinoline ligand PK11195. Its distinct 6-arylpyrrolo[2,1-d][1,5]benzothiazepine scaffold allows researchers to investigate receptor-ligand interactions, binding site topography, and potentially identify new allosteric or functional effects on TSPO-mediated processes [2].

In Vivo Glioma Model Benchmarking

NF 115 can be used as a reference compound in in vivo rodent models of glioma to establish a baseline for both anti-tumor efficacy and tolerability. Data shows it inhibits tumor growth without causing significant adverse reactions in rats [3]. This makes it a useful control or comparator when evaluating the in vivo performance of more potent, NF 115-derived analogs [4].

Application
Selection Property
Validation Focus
Glioma lead optimization studies
Synthetic scaffold accessibility
SAR-based potency improvement
TSPO receptor pharmacology
Structurally distinct MBR ligand
Binding site and functional effects
In vivo glioma model studies
In vivo reference compound profile
Efficacy and tolerability endpoint comparison

Technical Documentation Hub

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41 linked technical documents
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